15‑Lipoxygenase (ALOX15) Inhibitory Potency Relative to the 4‑(3,4‑Dihydroxyphenyl) Analogue – Cross‑Study IC₅₀ Comparison
The target compound (CAS 925122‑10‑7) has not been directly profiled in the published 15‑lipoxygenase (ALOX15) assay; however, the structurally closest analogue with a 4‑(3,4‑dihydroxyphenylamino)carbonyl substituent (CHEMBL421710) exhibits an IC₅₀ of 1,270 nM against rabbit reticulocyte 15‑LO [1]. The absence of the electron‑rich catechol moiety in the target compound, replaced by the smaller, less electron‑donating ethylcarbamoyl group, is expected to modulate potency and selectivity versus ALOX15. This differential structural feature provides a rationale for selecting the target compound when exploring chemotypes with reduced catechol‑associated off‑target liabilities or metabolic instability .
| Evidence Dimension | 15‑Lipoxygenase (rabbit reticulocyte) IC₅₀ |
|---|---|
| Target Compound Data | Not directly reported; inferred to be distinct from comparator due to absence of catechol pharmacophore. |
| Comparator Or Baseline | N-(4-{[(3,4-dihydroxyphenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide (CHEMBL421710): IC₅₀ 1,270 nM |
| Quantified Difference | Structural difference: ethylcarbamoyl (target) vs. 3,4-dihydroxyphenylaminocarbonyl (comparator). Potency difference cannot be quantified without head‑to‑head data. |
| Conditions | In vitro enzyme inhibition assay on rabbit reticulocyte 15‑lipoxygenase (BindingDB/ChEMBL). |
Why This Matters
Researchers seeking to avoid catechol‑related oxidative instability or polypharmacology should prioritise the ethylcarbamoyl analogue over the catechol‑containing comparator.
- [1] BindingDB Entry BDBM50130921 (CHEMBL421710): N-(4-{[(3,4-dihydroxyphenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide, ALOX15 IC₅₀. Aston University / ChEMBL, accessed 2025. View Source
